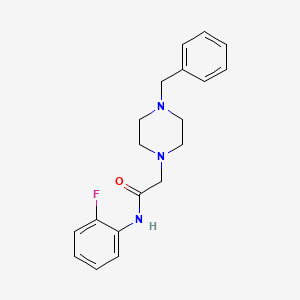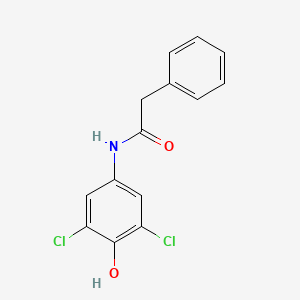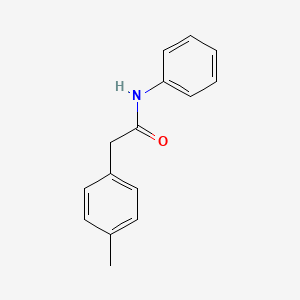![molecular formula C15H14N4OS B5726772 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B5726772.png)
2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. This compound is commonly referred to as MTNA and has been studied for its ability to inhibit the activity of certain enzymes, which could have implications in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of MTNA is not fully understood, but it is believed to involve the inhibition of the activity of COX-2 and 5-LOX. These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes, which contribute to the inflammatory response. By inhibiting the activity of these enzymes, MTNA could reduce inflammation and have therapeutic benefits.
Biochemical and Physiological Effects:
MTNA has been shown to have anti-inflammatory properties in various in vitro and in vivo models. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to inhibit the activity of COX-2 and 5-LOX. MTNA has also been shown to have antioxidant properties, which could contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MTNA is its specificity for COX-2 and 5-LOX, which could reduce the risk of side effects associated with non-specific inhibition of these enzymes. However, the limitations of MTNA include its relatively low potency compared to other inhibitors of these enzymes, as well as its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on MTNA. One area of interest is the development of more potent and selective inhibitors of COX-2 and 5-LOX, which could have greater therapeutic benefits. Another area of interest is the evaluation of the potential therapeutic benefits of MTNA in various disease models, including cancer and arthritis. Additionally, the development of novel drug delivery systems could improve the solubility and bioavailability of MTNA, which could enhance its therapeutic potential.
Synthesemethoden
The synthesis of MTNA involves the reaction of 2-naphthylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-methyl-1,2,4-triazole-3-thiol in the presence of a base to yield the final product. The synthesis of MTNA has been optimized to increase yield and purity, and various methods have been described in the literature.
Wissenschaftliche Forschungsanwendungen
MTNA has been studied for its potential as an inhibitor of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the inflammatory response and have been implicated in the development of various diseases, including cancer and arthritis. MTNA has been shown to inhibit the activity of these enzymes, which could have therapeutic implications.
Eigenschaften
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-10-16-15(19-18-10)21-9-14(20)17-13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9H2,1H3,(H,17,20)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXLHHVHANTURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B5726702.png)
![N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5726703.png)
![N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5726710.png)




![5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5726735.png)
![N-cyclopentyl-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5726748.png)

![2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5726760.png)
![1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5726766.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide](/img/structure/B5726778.png)